molecular formula C11H12N2O B8730585 2-(2-aminoethyl)isoquinolin-1-one

2-(2-aminoethyl)isoquinolin-1-one

Cat. No.: B8730585
M. Wt: 188.23 g/mol
InChI Key: PBSACOJTEWIIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminoethyl)isoquinolin-1-one is a heterocyclic organic compound that features an isoquinoline core with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)isoquinolin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of isoquinoline derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)isoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-aminoethyl)isoquinolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)isoquinolin-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminoethyl)isoquinolin-1-one is unique due to its isoquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2-aminoethyl)isoquinolin-1-one

InChI

InChI=1S/C11H12N2O/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14/h1-5,7H,6,8,12H2

InChI Key

PBSACOJTEWIIBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.